molecular formula C7H6BrFO B3019643 4-Bromo-2-fluoro-3-methylphenol CAS No. 1807044-19-4

4-Bromo-2-fluoro-3-methylphenol

Cat. No.: B3019643
CAS No.: 1807044-19-4
M. Wt: 205.026
InChI Key: RWLJENRVVKIEMC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a substituted phenol, characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methylphenol can be achieved through several methods. One common approach involves the bromination and fluorination of 3-methylphenol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include a solvent like dichloromethane or acetonitrile and may require a catalyst such as iron(III) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methylphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenol group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

4-Bromo-2-fluoro-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its phenolic structure.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-3-methylphenol exerts its effects depends on its specific application. In biological systems, the phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluoro-2-methylphenol: Similar structure but with different positions of the substituents.

    4-Bromo-2-methylphenol: Lacks the fluorine atom.

    2-Fluoro-3-methylphenol: Lacks the bromine atom.

Uniqueness

4-Bromo-2-fluoro-3-methylphenol is unique due to the combination of bromine, fluorine, and methyl groups on the phenol ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.

Properties

IUPAC Name

4-bromo-2-fluoro-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLJENRVVKIEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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